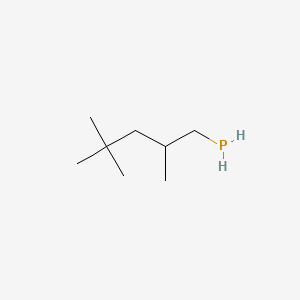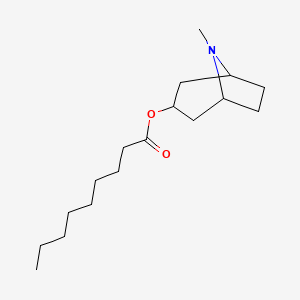
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
概要
説明
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (3PFMP) is a synthetic compound belonging to the class of pyrazoles, a group of five-membered heterocyclic compounds. It is a colorless solid and can be used in various scientific research applications. 3PFMP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “3-Phenyl-5-(trifluoromethyl)-1H-pyrazole”, focusing on unique applications:
Synthesis of Disubstituted Pyrimidines
This compound is used in the synthesis of disubstituted pyrimidines, which are important in pharmaceutical chemistry due to their presence in various biologically active compounds .
Copper-Catalyzed Pyrazole N-Arylation
It serves as a reagent in copper-catalyzed N-arylation of pyrazoles, a key step in the synthesis of complex organic molecules .
Synthesis of Sodium Hydridotris Pyrazolylborate
The compound is utilized in the preparation of sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate, a ligand used in coordination chemistry .
Herbicidal Activity
Introduction of the trifluoromethyl group into the pyrazole ring is expected to enhance herbicidal activity due to increased lipophilicity and thermal stability .
Antimicrobial Studies
It has been involved in the design and synthesis of novel antibiotics targeting resistant bacterial strains like MRSA and Enterococci .
Biological Activities
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, antiviral agents, and inhibitors of protein glycation .
Precursors in Heterocyclic Synthesis
They are explored as precursors in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines which have significant pharmacological properties .
Apoptosis Induction in Cancer Research
Specific pyrazole derivatives have been shown to induce apoptosis in cancer cells, providing a potential pathway for cancer treatment .
作用機序
Target of Action
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as 5-phenyl-3-(trifluoromethyl)pyrazole, is primarily used as a selective systemic aquatic herbicide . It targets broad-leaved, submerged aquatic macrophyte species including Eurasian watermilfoil and curly-leaf pondweed .
Mode of Action
The mode of action of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involves its absorption from the water by the shoots of submerged plants and from the hydrosoil by the roots of aquatic vascular plants . The effectiveness of this compound depends on the degree to which it maintains contact with plants .
Biochemical Pathways
It is known that the compound is absorbed by plants and can affect their growth and survival .
Pharmacokinetics
The pharmacokinetics of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involve its stability to oxidation and hydrolysis . Volatilization of this compound is insignificant, and its breakdown in the aquatic environment occurs mostly through photolysis . Other fate processes include plant uptake and adsorption to soil and suspended colloids . Some microbial degradation of this compound has also been reported .
Result of Action
The molecular and cellular effects of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole’s action primarily involve the control of invasive aquatic plant species . By targeting these species, the compound can help manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole. For instance, rapid water movement or any dilution of this herbicide in water can reduce its effectiveness . Furthermore, the compound’s efficacy is positively associated with the amount of herbicide applied per unit area, but this effect is mediated by a negative association with current speed .
特性
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKWJOAARUHGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346333 | |
| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
4027-54-7 | |
| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


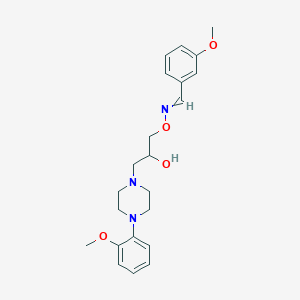


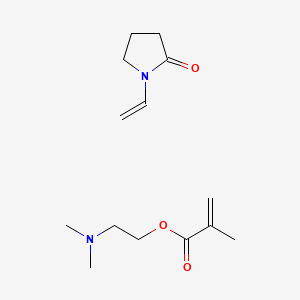
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
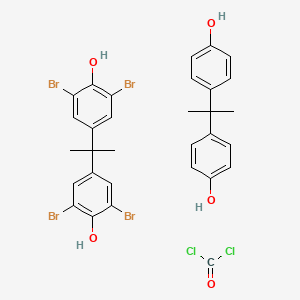
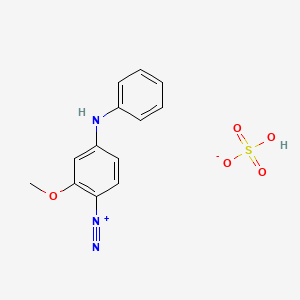

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
